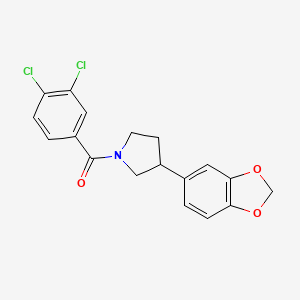

3-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)pyrrolidine

Description

3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine core substituted with a 1,3-benzodioxole group at the 3-position and a 3,4-dichlorobenzoyl moiety at the 1-position.

Properties

IUPAC Name |

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO3/c19-14-3-1-12(7-15(14)20)18(22)21-6-5-13(9-21)11-2-4-16-17(8-11)24-10-23-16/h1-4,7-8,13H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZDGQBDOYMJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)pyrrolidine typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole ring, followed by the introduction of the pyrrolidine moiety. The final step involves the attachment of the 3,4-dichlorophenyl group to the methanone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules. Researchers investigate its binding affinity to proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three classes of structurally related molecules (Table 1):

Table 1: Structural Comparison

Key Observations:

- Substituent Effects : The dichlorobenzoyl group (target) is more polar than the dichlorobenzyl group (CAS 955976-60-0), suggesting differences in solubility and bioavailability.

Physicochemical Properties

Table 2: Physical Properties

Key Findings:

- Thermal Behavior : The target compound’s benzodioxole and dichlorobenzoyl groups likely confer moderate thermal stability, comparable to CAS 955976-60-0. Benzoxazines, however, exhibit unique volume expansion during thermal curing due to ring-opening polymerization .

- Polarity : The dichlorobenzoyl group in the target compound may increase solubility in polar solvents compared to the benzyl variant in CAS 955976-60-0.

Functional and Application Insights

- Pharmacological Potential: The dichlorobenzoyl group is prevalent in antimicrobial and anti-inflammatory agents. The pyrrolidine core may enhance membrane permeability relative to pyrazole-based analogs .

- Material Science : While benzoxazines are used in high-performance polymers, the target compound’s lack of polymerizable groups (e.g., oxazine rings) limits direct application in thermosets.

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)pyrrolidine is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{18}H_{16}Cl_{2}N_{1}O_{3}

- Molecular Weight : Approximately 356.24 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its anti-cancer, anti-inflammatory, and neuroprotective effects.

1. Anti-Cancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that it inhibits cell proliferation in human breast cancer cells (MCF-7) through apoptosis induction. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| HeLa | 12.5 | Caspase activation |

| A549 | 18.0 | Inhibition of cell cycle progression |

2. Anti-Inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the inhibition of NF-kB signaling pathways.

3. Neuroprotective Properties

Neuroprotective effects have been observed in models of oxidative stress. The compound reduces oxidative damage in neuronal cells by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Breast Cancer : A clinical trial involving MCF-7 cells treated with various concentrations of the compound showed a dose-dependent reduction in cell viability, supporting its potential use as a chemotherapeutic agent.

- Inflammation Model : In a murine model of acute inflammation induced by LPS, administration of the compound significantly reduced paw edema and cytokine levels compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)pyrrolidine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Multi-step synthesis typically involves coupling the benzodioxol-5-yl group to the pyrrolidine core, followed by benzoylation with 3,4-dichlorobenzoyl chloride. Key steps include:

- Pyrrolidine Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups under inert atmospheres (e.g., N₂) .

- Benzoylation : React pyrrolidine intermediates with 3,4-dichlorobenzoyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0°C to rt for sensitive steps) and stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) to minimize side products .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., benzodioxol protons at δ 6.7–7.1 ppm, dichlorobenzoyl carbonyl at ~168 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~428) and isotopic patterns consistent with Cl atoms .

- X-ray Crystallography : For absolute stereochemical confirmation, if crystalline derivatives are obtainable .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential HCl release during benzoylation .

- First Aid : In case of skin contact, wash immediately with water for 15 minutes; consult a physician and provide the Safety Data Sheet (SDS) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the pyrrolidine and benzodioxole moieties?

- Methodological Answer :

- Analog Synthesis : Replace the 3,4-dichlorobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Use parallel synthesis libraries to assess substituent effects .

- Biological Assays : Test analogs against target receptors (e.g., GPCRs or kinases) using radioligand binding or enzymatic assays. Correlate IC₅₀ values with substituent electronic/hydrophobic parameters .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and identify critical interactions (e.g., halogen bonding with 3,4-dichloro groups) .

Q. What strategies resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to explain discrepancies in potency .

- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoparticle formulations to enhance bioavailability in vivo .

- Dose-Response Refinement : Conduct tiered assays (e.g., primary in vitro → secondary in vivo) with standardized protocols to minimize variability .

Q. How can computational methods predict the compound’s metabolic pathways and potential toxicity?

- Methodological Answer :

- In Silico Metabolism Tools : Use software like MetaSite or GLORYx to identify likely Phase I/II metabolites (e.g., hydroxylation of benzodioxole or glucuronidation of pyrrolidine) .

- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks based on structural alerts (e.g., dichlorophenyl groups) .

- Experimental Validation : Compare predictions with in vitro CYP450 inhibition assays and Ames test results .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography or photoaffinity labeling to isolate binding proteins from cell lysates .

- Transcriptomic/Proteomic Profiling : Apply RNA-seq or SILAC to identify downstream pathways (e.g., MAPK or NF-κB) .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to pinpoint genes essential for compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.